molecular formula C19H24N4O2 B5588387 (1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5588387
M. Wt: 340.4 g/mol
InChI Key: MVEWLEKWBQDRCD-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo compounds often involves intricate organic synthesis techniques, including the use of esterification, cyclopropanation, and nucleophilic catalysis. For example, compounds with similar structures have been synthesized through methods that exploit the reactivity of diazabicyclo skeletons towards different organic azides or through the cyclization of N-benzyl derivatives and subsequent reduction processes to achieve the desired bicyclic systems (Nikit-skaya et al., 1965).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one often showcases a bicyclic framework that can adopt various conformations, such as chair-chair or boat-chair, depending on the specific substituents and the overall molecular architecture. Crystal structure determinations via X-ray diffraction have been pivotal in elucidating these conformational preferences (Fernández et al., 1995).

Chemical Reactions and Properties

Diazabicyclo compounds undergo a variety of chemical reactions, including methylation and aminomethylation, demonstrating their versatility as synthetic intermediates. The specific functional groups in the compound of interest, such as the isoxazolyl and pyridinylmethyl groups, suggest reactivity that could be exploited in nucleophilic substitution reactions or in the formation of new carbon-nitrogen bonds (Dotsenko et al., 2007).

properties

IUPAC Name

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-18(14(2)25-21-13)12-23-17-6-5-16(19(23)24)10-22(11-17)9-15-4-3-7-20-8-15/h3-4,7-8,16-17H,5-6,9-12H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEWLEKWBQDRCD-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3CCC(C2=O)CN(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2[C@@H]3CC[C@H](C2=O)CN(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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